[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of this compound imparts it with diverse biological activities, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[4,3-a]pyrimidine involves the three-component condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole. This reaction is typically carried out under solvent-free conditions or in the presence of ethanol as a green solvent. The use of dicationic molten salts based on tropine as catalysts has been shown to be effective, yielding high product quantities within short reaction times .
Another method involves the microwave-mediated, catalyst-free synthesis of [1,2,4]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This eco-friendly approach utilizes microwave irradiation to facilitate the reaction, resulting in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound derivatives often employs scalable and sustainable methodologies. The use of dicationic ionic liquids (DILs) as catalysts is particularly advantageous due to their thermal stability, low polarity, and recyclability . These methods not only enhance the efficiency of the synthesis but also minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells. Additionally, molecular docking studies have demonstrated the ability of this compound to interact with various protein targets, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: This compound shares a similar triazole ring but differs in the position of the nitrogen atoms within the fused ring system.
[1,2,4]Triazolo[4,3-c]pyrimidine: Another isomer with a different arrangement of the triazole and pyrimidine rings.
[1,2,4]Triazolo[1,5-c]pyrimidine: This compound also features a triazole-pyrimidine fused ring system but with a distinct connectivity.
Uniqueness
The uniqueness of [1,2,4]triazolo[4,3-a]pyrimidine lies in its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its diverse biological activities make it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-8-7-4-9(5)3-1/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLWUAMIJZGVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323553 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-98-6 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC404278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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